2-acetamido-N-(1-adamantyl)propanamide 2-acetamido-N-(1-adamantyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12967025
InChI: InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19)
SMILES: CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol

2-acetamido-N-(1-adamantyl)propanamide

CAS No.:

Cat. No.: VC12967025

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

2-acetamido-N-(1-adamantyl)propanamide -

Specification

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
IUPAC Name 2-acetamido-N-(1-adamantyl)propanamide
Standard InChI InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19)
Standard InChI Key WMAOTXZDWQGOCM-UHFFFAOYSA-N
SMILES CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C
Canonical SMILES CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource Citation
Molecular Weight264.36 g/mol
Melting PointNot reported-
SolubilityLimited in water; soluble in DMSO, CH2_2Cl2_2
LogP (Octanol-Water)Estimated ~3.2 (highly lipophilic)

The compound’s lipophilicity, inferred from its adamantane content, suggests strong membrane permeability, a critical factor in drug design.

Synthesis Methods

N-Acylation of Adamantane Derivatives

A primary synthesis route involves the N-acylation of 1-adamantylamine with activated acyl derivatives. For example, reacting 1-adamantylamine with chloroacetyl chloride in the presence of a base like triethylamine yields the intermediate chloroacetamide, which is subsequently acetylated. This method requires stringent temperature control (0–5°C) to prevent side reactions such as over-acylation.

Ritter Reaction-Based Synthesis

A patent (RU2401828C2) describes an alternative method using the Ritter reaction, where adamantane reacts with acetonitrile in bromotrichloromethane (CBrCl3\text{CBrCl}_3) catalyzed by molybdenum hexacarbonyl (Mo(CO)6\text{Mo(CO)}_6) under reflux (130–140°C) . The molar ratio of reactants is critical:

\text{[Adamantane] : [CH}_3\text{CN] : [CBrCl}_3\text{] : [Mo(CO)}_6\text{] : [H}_2\text{O]} = 100 : 100–150 : 100–150 : 1–3 : 1000–2000}

This method achieves yields exceeding 70% by optimizing the exothermic reaction conditions and avoiding byproducts like 1,3-dichloroadamantane .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldAdvantages
N-AcylationLow-temperature acylation~60%High purity; minimal side products
Ritter ReactionReflux with Mo(CO)6_6~70%Scalable; cost-effective catalysts

Mechanism of Action and Biological Activity

Target Engagement

The adamantane moiety enhances binding affinity to hydrophobic pockets in proteins, such as viral neuraminidases or amyloid-beta aggregates. Molecular dynamics simulations suggest that the compound’s rigid structure stabilizes target interactions through van der Waals forces, while the acetamido group participates in hydrogen bonding with catalytic residues.

Applications in Medicinal Chemistry and Industry

Drug Development

The compound serves as a precursor for adamantane-containing antivirals (e.g., rimantadine analogs) and kinase inhibitors. Its metabolic stability, conferred by the adamantane core, prolongs half-life in vivo compared to linear hydrocarbons.

Materials Science

Functionalization of the propanamide chain enables the synthesis of thermally stable polymers (decomposition temperatures >300°C) for high-performance coatings.

Research Gaps and Future Directions

Despite promising applications, key challenges remain:

  • Toxicity Profiling: No in vivo toxicity data are available, necessitating preclinical studies.

  • Synthetic Optimization: Current methods require hazardous solvents like CBrCl3\text{CBrCl}_3; greener alternatives (e.g., ionic liquids) should be explored .

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